![molecular formula C14H13N5O B5216457 4-[1-(2-Methoxyphenyl)pyrazol-4-yl]pyrimidin-2-amine](/img/structure/B5216457.png)
4-[1-(2-Methoxyphenyl)pyrazol-4-yl]pyrimidin-2-amine
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Overview
Description
4-[1-(2-Methoxyphenyl)pyrazol-4-yl]pyrimidin-2-amine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a pyrazole ring fused with a pyrimidine ring, and it is substituted with a 2-methoxyphenyl group. The unique structure of this compound makes it a promising candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(2-Methoxyphenyl)pyrazol-4-yl]pyrimidin-2-amine typically involves the Buchwald-Hartwig amination reaction. This reaction uses chlorides with appropriate aminopyrazoles in the presence of palladium catalysts such as Pd2(dba)3, xantphos, and cesium carbonate (Cs2CO3) to yield the desired compound . The reaction conditions are carefully controlled to ensure high yields and purity of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
4-[1-(2-Methoxyphenyl)pyrazol-4-yl]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to various substituted pyrazole and pyrimidine derivatives.
Scientific Research Applications
4-[1-(2-Methoxyphenyl)pyrazol-4-yl]pyrimidin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[1-(2-Methoxyphenyl)pyrazol-4-yl]pyrimidin-2-amine involves its interaction with molecular targets such as CDK2. By inhibiting CDK2, the compound can interfere with the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . This makes it a promising candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine: This compound also features a pyrazole and pyrimidine ring system and has shown potent CDK2 inhibitory activity.
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: These compounds have similar structural features and have been studied for their antiproliferative activity.
Uniqueness
4-[1-(2-Methoxyphenyl)pyrazol-4-yl]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methoxyphenyl group and pyrazole-pyrimidine core contribute to its selectivity and potency as a CDK2 inhibitor, setting it apart from other similar compounds.
Properties
IUPAC Name |
4-[1-(2-methoxyphenyl)pyrazol-4-yl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O/c1-20-13-5-3-2-4-12(13)19-9-10(8-17-19)11-6-7-16-14(15)18-11/h2-9H,1H3,(H2,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYBPZFOYQRVMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=C(C=N2)C3=NC(=NC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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